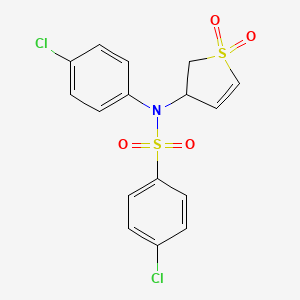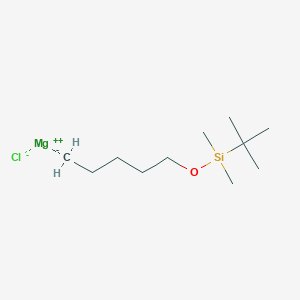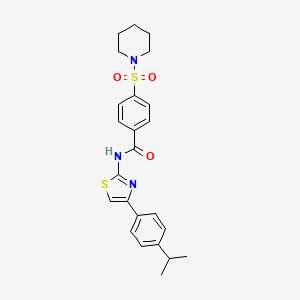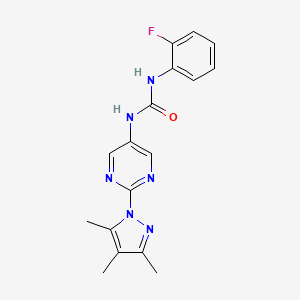![molecular formula C18H13N5O2 B2858222 6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide CAS No. 1797642-79-5](/img/structure/B2858222.png)
6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, an imidazo[1,2-a]pyridine moiety, and a hydroxyl group
作用机制
Target of Action
The compound “6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to inhibit various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of AChE and BChE enzymes can affect the cholinergic system, which plays a crucial role in memory and cognition . Therefore, inhibitors of these enzymes are often used in the treatment of neurodegenerative disorders like Alzheimer’s disease . On the other hand, the inhibition of LOX can affect the metabolism of arachidonic acid, a key player in inflammation and immune response .
Result of Action
The inhibition of AChE and BChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This can potentially improve memory and cognition in patients with Alzheimer’s disease . The inhibition of LOX can lead to a decrease in the production of leukotrienes, which are pro-inflammatory molecules. This can potentially reduce inflammation and immune response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ...
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions (e.g., Suzuki reaction) are commonly employed to achieve the desired molecular structure. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the production of high-quality material suitable for research and application.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as hydroxyl and amide allows for diverse chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.
科学研究应用
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Medicine: In medicine, this compound has been studied for its pharmacological properties. Its potential as an anticancer agent has been explored, with research indicating its ability to inhibit the growth of cancer cells. Additionally, its role in modulating biological pathways suggests its utility in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
相似化合物的比较
Imidazo[1,2-a]pyridine derivatives
Pyrimidine-containing compounds
Other hydroxyl-substituted heterocyclic compounds
Uniqueness: What sets 6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide apart from similar compounds is its specific combination of functional groups and structural features
属性
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-17-9-14(19-11-20-17)18(25)22-13-6-2-1-5-12(13)15-10-23-8-4-3-7-16(23)21-15/h1-11H,(H,22,25)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYITSKLOMPCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=O)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B2858150.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)



![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)
